2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of isoindole derivatives.
- The systematic name provides valuable information:
2-(2-methoxyethyl): Indicates the presence of an ethyl group with a methoxy (CH₃O) substituent at position 2.
N-(5-methyl-1,3-thiazol-2-yl): Refers to a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) with a methyl group at position 5.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Describes the core structure, which is an isoindole ring system with a carboxamide group (CONH₂) at position 5 and two keto (dioxo) groups.
- Isoindole derivatives exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Evaluated for drug development.
Industry: Limited applications due to its complexity.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications based on existing research.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a methoxyethyl group and a thiazole moiety, which are critical for its biological activity.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It interacts with key molecular targets such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) , which are involved in oxidative stress pathways. The binding interactions with these targets suggest that the compound may help mitigate oxidative damage in cells .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential. The mechanism involves inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication .
Study 1: Antioxidant Efficacy
A study evaluated the total antioxidant capacity (TAC) of the compound compared to standard antioxidants. Results showed that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, supporting its role as an effective antioxidant .
Study 2: Antimicrobial Testing
In another study, various derivatives of isoindole compounds were tested for their antimicrobial properties. The compound exhibited a notable zone of inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Interaction with MAO-B and COX-2
The compound forms hydrogen bonds with amino acid residues in MAO-B and COX-2, which may enhance its stability and efficacy in inhibiting these enzymes. These interactions contribute to its antioxidant effects and potential anti-inflammatory properties .
Molecular Docking Studies
Molecular docking simulations have illustrated that the compound fits well into the active sites of MAO-B and DNA gyrase, suggesting a high affinity for these targets. The calculated binding energies indicate that the compound could serve as a template for developing more potent derivatives .
Pharmacokinetics and Toxicity
In silico analyses predict that this compound has favorable pharmacokinetic properties, including good intestinal absorption and blood-brain barrier permeability. Toxicity assessments suggest low risk profiles, making it a candidate for further development in clinical settings .
Properties
Molecular Formula |
C16H15N3O4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-17-16(24-9)18-13(20)10-3-4-11-12(7-10)15(22)19(14(11)21)5-6-23-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18,20) |
InChI Key |
YTTIVNYAZBJBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC |
Origin of Product |
United States |
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